2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and process optimization are likely employed to scale up the synthesis while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Shares a similar pyrimidine core but differs in the substitution pattern.
2-Amino-4-methoxypyrimidine: Similar structure but lacks the thieno ring.
2-Amino-4,6-dimethoxypyrimidine: Contains additional methoxy groups compared to the target compound.
Uniqueness
2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both thieno and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-14-5-3-2-4(7(12)13)15-6(3)11-8(9)10-5/h2H,1H3,(H,12,13)(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRABRYKLQXHAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(SC2=NC(=N1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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